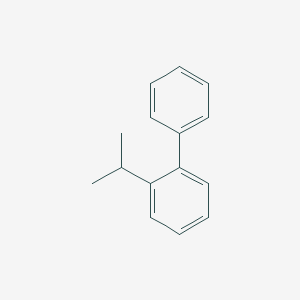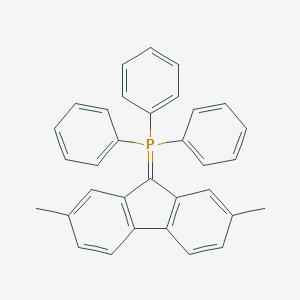
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- is a highly reactive and versatile reagent used in organic synthesis. It is commonly referred to as the Wittig reagent, named after its discoverer, Georg Wittig. The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, which are essential building blocks in organic chemistry.
Mécanisme D'action
The mechanism of action of Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- involves the formation of a ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl group of the substrate. The resulting oxaphosphetane intermediate is then hydrolyzed to yield the desired alkene product.
Effets Biochimiques Et Physiologiques
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- has no known biochemical or physiological effects. It is a synthetic reagent used exclusively in organic chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- in lab experiments include its high reactivity and selectivity in the formation of carbon-carbon double bonds. The reagent is also relatively easy to handle and store, making it a popular choice for synthetic chemists. However, the reaction is highly exothermic and requires careful control of the reaction conditions to prevent thermal runaway.
Orientations Futures
There are numerous future directions for the use of Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- in organic synthesis. One potential area of research is the development of new and more efficient synthetic methods using the Wittig reaction. Another area of interest is the application of the reagent in the synthesis of complex natural products and pharmaceuticals. Additionally, the development of new and more selective variants of the Wittig reagent could lead to the synthesis of previously inaccessible molecules.
Méthodes De Synthèse
The synthesis of Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- involves the reaction of triphenylphosphine with a suitable alkyl halide or sulfonate. The resulting phosphonium salt is then treated with a strong base, such as sodium hydride or potassium tert-butoxide, to generate the Phosphorane. The reaction is highly exothermic and requires careful control of the reaction conditions.
Applications De Recherche Scientifique
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- has found numerous applications in scientific research. It is commonly used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. The reagent is particularly useful for the formation of carbon-carbon double bonds in highly functionalized molecules, where traditional methods may fail.
Propriétés
Numéro CAS |
18916-67-1 |
|---|---|
Nom du produit |
Phosphorane, (2,7-dimethylfluoren-9-ylidene)triphenyl- |
Formule moléculaire |
C33H27P |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
(2,7-dimethylfluoren-9-ylidene)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C33H27P/c1-24-18-20-29-30-21-19-25(2)23-32(30)33(31(29)22-24)34(26-12-6-3-7-13-26,27-14-8-4-9-15-27)28-16-10-5-11-17-28/h3-23H,1-2H3 |
Clé InChI |
NNMDVOMSZDCEQK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C2=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C3)C |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(C2=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C=C(C=C3)C |
Synonymes |
(2,7-Dimethyl-9H-fluoren-9-ylidene)triphenylphosphorane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



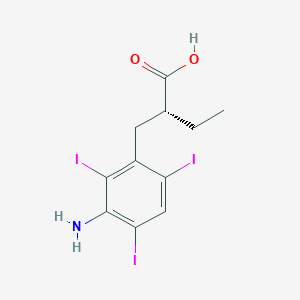
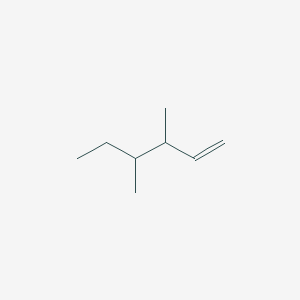
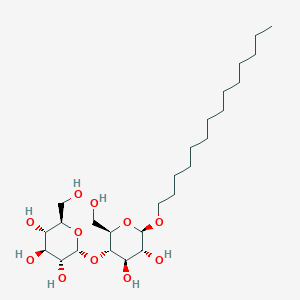
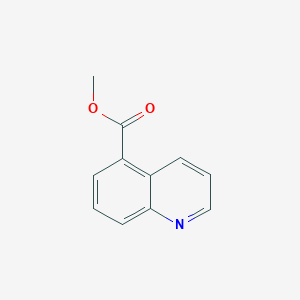
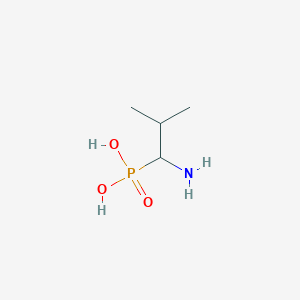
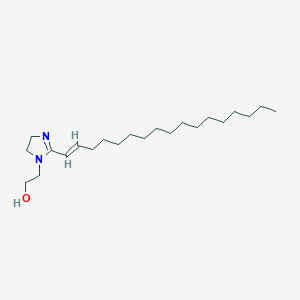

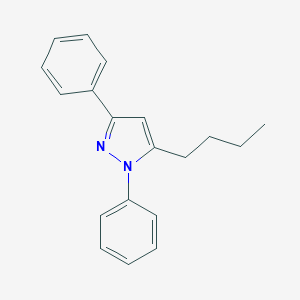
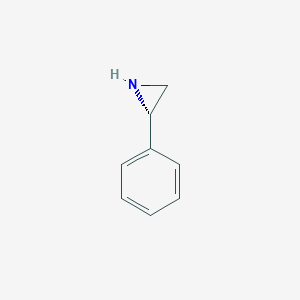
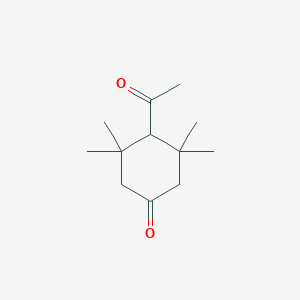
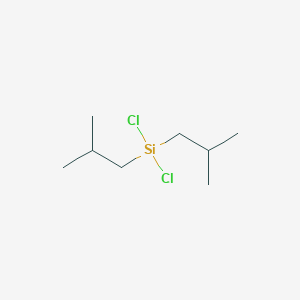
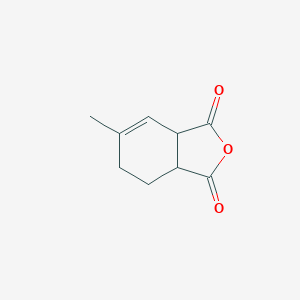
![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)
